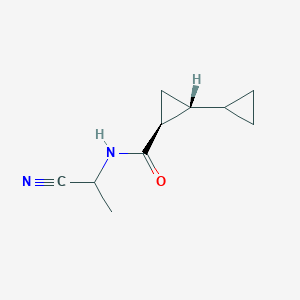

(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide, also known as CCPA, is a synthetic compound that belongs to the class of cyclopropane carboxamides. CCPA is a potent and selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The A1 adenosine receptor is involved in various physiological processes such as regulation of heart rate, blood pressure, and neurotransmitter release. In recent years, CCPA has gained attention as a valuable tool for studying the A1 adenosine receptor and its role in various biological systems.

Mechanism Of Action

(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide exerts its pharmacological effects by binding to and activating the A1 adenosine receptor. The A1 adenosine receptor is coupled to a G protein, which leads to the inhibition of adenylate cyclase and the decrease in cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP levels leads to the inhibition of protein kinase A (PKA) and the activation of inwardly rectifying potassium channels (Kir3), which leads to hyperpolarization of the cell membrane and the inhibition of neurotransmitter release.

Biochemical And Physiological Effects

(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects in different biological systems. In the central nervous system, (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been shown to inhibit the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has also been shown to reduce inflammation and protect against ischemic injury in various animal models. In the cardiovascular system, (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been shown to decrease heart rate and blood pressure, which are mediated by the activation of the A1 adenosine receptor.

Advantages And Limitations For Lab Experiments

(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has several advantages as a pharmacological tool for studying the A1 adenosine receptor. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of the receptor without affecting other adenosine receptor subtypes. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide is also relatively stable and can be used in various biological systems such as cell cultures, animal models, and human tissues. However, (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has some limitations as a pharmacological tool. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has a short half-life and is rapidly metabolized, which limits its use in long-term experiments. In addition, (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has several potential future directions for research. One area of research is the development of more stable and selective A1 adenosine receptor agonists that can be used in long-term experiments. Another area of research is the investigation of the role of the A1 adenosine receptor in various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications in humans. Finally, the development of novel techniques such as optogenetics and chemogenetics may provide new insights into the function of the A1 adenosine receptor and its role in various biological systems.

Synthesis Methods

The synthesis of (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide involves the reaction of 2-cyclopropylcyclopropane-1-carboxylic acid with 1-cyanoethyl-N,N-dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide as a white crystalline solid with a high degree of purity. The synthesis of (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide is relatively simple and can be carried out on a large scale, making it a cost-effective compound for research purposes.

Scientific Research Applications

(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been extensively used as a pharmacological tool for studying the A1 adenosine receptor and its role in various biological systems. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been shown to inhibit the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has also been shown to protect against ischemic injury and reduce inflammation in various animal models. In addition, (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been used to investigate the role of the A1 adenosine receptor in various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

IUPAC Name |

(1S,2R)-N-(1-cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6(5-11)12-10(13)9-4-8(9)7-2-3-7/h6-9H,2-4H2,1H3,(H,12,13)/t6?,8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLMVAPBFKIFNG-UOWBCLSMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1CC1C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C#N)NC(=O)[C@H]1C[C@@H]1C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-Chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-(4-oxo-4-pyrrolidin-1-ylbutyl)quinazolin-4-one](/img/structure/B2848071.png)

![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2848073.png)

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2848078.png)

![3-[3-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,2,4-oxadiazole](/img/structure/B2848079.png)

![[2-(Difluoromethyl)-4-fluorophenyl]methanol](/img/structure/B2848080.png)

![1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride](/img/structure/B2848088.png)